Fmoc-Orn(Boc)-OPfp
CAS No.: 123180-69-8
VCID: VC21539851
Molecular Formula: C31H29F5N2O6
Molecular Weight: 620.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Orn(Boc)-OPfp is a crucial compound in peptide synthesis, particularly in the pharmaceutical and biochemical research fields. It is a derivative of ornithine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, along with a pentafluorophenyl ester (OPfp) moiety. This compound is widely used due to its high reactivity and stability, which are essential for the synthesis of peptides and peptide-based drugs. Applications in Peptide SynthesisFmoc-Orn(Boc)-OPfp is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the rapid assembly of peptides. The compound's role is to introduce ornithine residues into peptides, which is crucial for creating specific peptide structures and functionalities. Research FindingsRecent studies have highlighted the importance of Fmoc-Orn(Boc)-OPfp in the synthesis of complex peptides and peptide-based compounds. For instance, derivatives of ornithine are used in the synthesis of marine siderophores, which are naturally occurring compounds with potential applications in biotechnology and medicine . Comparison with Other Ornithine DerivativesOther derivatives of ornithine, such as Fmoc-Orn(Boc)-OH and Fmoc-N-Me-Orn(Boc)-OH, are also used in peptide synthesis but have different properties and applications. |
---|---|
CAS No. | 123180-69-8 |
Product Name | Fmoc-Orn(Boc)-OPfp |
Molecular Formula | C31H29F5N2O6 |
Molecular Weight | 620.6 g/mol |
IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Standard InChI | InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)/t21-/m0/s1 |
Standard InChIKey | MILLMXCUHPJKIF-NRFANRHFSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NCCC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Synonyms | Fmoc-Orn(Boc)-OPfp;123180-69-8;00232_FLUKA;ZINC59073288;VA50398;FT-0642996;N|A-Boc-N|A-Fmoc-L-ornithinepentafluorophenylester;N|A-Fmoc-N|A-Boc-L-ornithinepentafluorophenylester;Nalpha-Fmoc-Ndelta-Boc-L-ornithinepentafluorophenylester;Ndelta-Boc-Nalpha-Fmoc-L-ornithinepentafluorophenylester;L-Ornithine,N5-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-,pentafluorophenylester(9CI) |
PubChem Compound | 15178185 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume